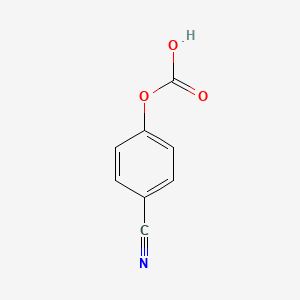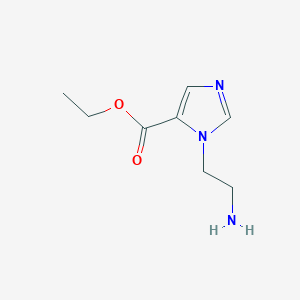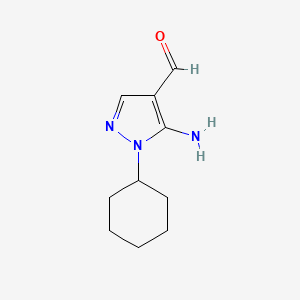
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 5-position, a cyclohexyl group at the 1-position, and an aldehyde group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Amino-1-cyclohexyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole derivatives with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a scaffold for designing new drugs. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other functional materials .
Mecanismo De Acción
The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives have been studied as inhibitors of various enzymes, including kinases and proteases . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
5-Amino-1H-pyrazole-4-carbaldehyde: Lacks the cyclohexyl group, making it less hydrophobic.
5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a cyclohexyl group, which may affect its biological activity and solubility.
5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group, making it smaller and potentially more reactive.
Uniqueness: The presence of the cyclohexyl group in 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new compounds with potentially improved pharmacological profiles .
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
5-amino-1-cyclohexylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,11H2 |
Clave InChI |
DOVHNXWIFAGQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=C(C=N2)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


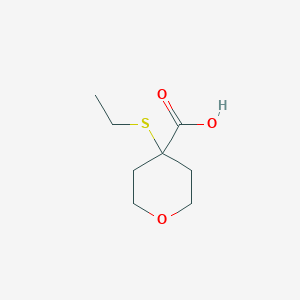
![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)


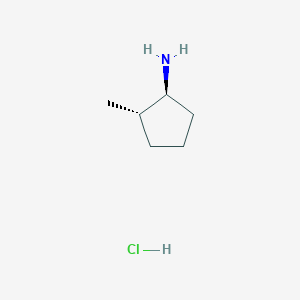


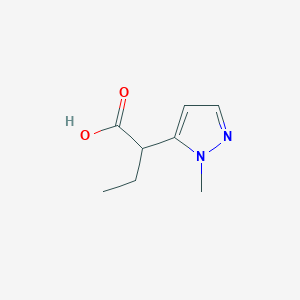
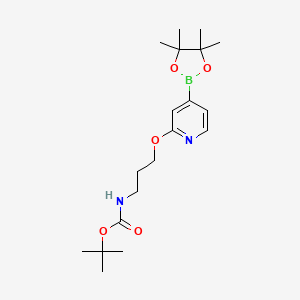
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
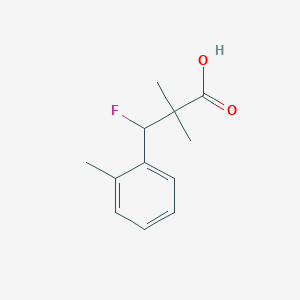
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
